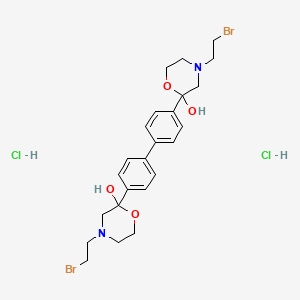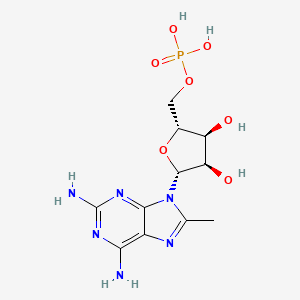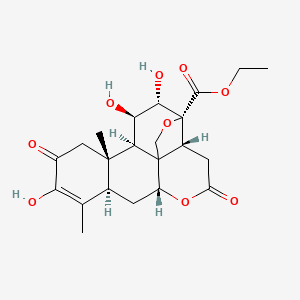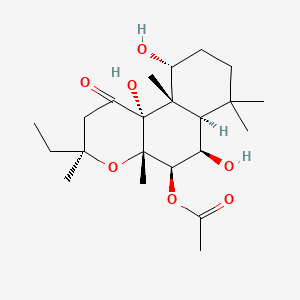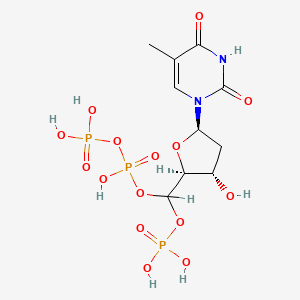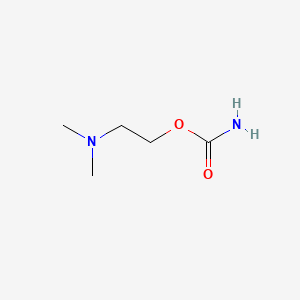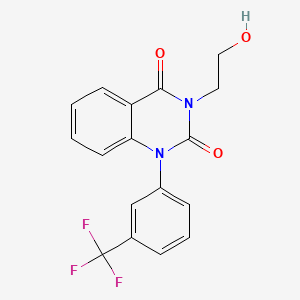
H-88
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-88 is a compound known for its role as a selective and potent inhibitor of protein kinase A (PKA). Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target protein, thereby playing a crucial role in various cellular processes. This compound has been extensively used in scientific research to study the role of PKA in various cellular functions .
Preparation Methods
The synthesis of H-88 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
H-88 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups with other groups .
Scientific Research Applications
H-88 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of protein phosphorylation and the role of PKA in various biochemical pathways. In biology, this compound is used to investigate the effects of PKA inhibition on cellular processes such as cell growth, differentiation, and apoptosis. In medicine, this compound has been explored for its potential therapeutic applications in diseases where PKA plays a critical role, such as cancer and cardiovascular diseases .
Mechanism of Action
The mechanism of action of H-88 involves its binding to the ATP-binding site of PKA, thereby inhibiting the enzyme’s activity. This inhibition prevents the phosphorylation of target proteins by PKA, leading to alterations in various cellular processes. The molecular targets of this compound include the catalytic subunits of PKA, and the pathways involved are those regulated by PKA-mediated phosphorylation .
Comparison with Similar Compounds
H-88 is unique among PKA inhibitors due to its high selectivity and potency. Similar compounds include other PKA inhibitors such as H-89 and Rp-cAMPS. While H-89 is also a potent PKA inhibitor, it has been shown to inhibit other kinases as well, making it less selective compared to this compound. Rp-cAMPS is another PKA inhibitor that works by competing with cyclic AMP (cAMP) for binding to the regulatory subunits of PKA, thereby preventing the activation of the catalytic subunits. The uniqueness of this compound lies in its ability to selectively inhibit PKA without significantly affecting other kinases .
Properties
CAS No. |
34929-08-3 |
|---|---|
Molecular Formula |
C17H13F3N2O3 |
Molecular Weight |
350.29 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-[3-(trifluoromethyl)phenyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)11-4-3-5-12(10-11)22-14-7-2-1-6-13(14)15(24)21(8-9-23)16(22)25/h1-7,10,23H,8-9H2 |
InChI Key |
YKVDSZPXGNPCRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
| 34929-08-3 | |
Synonyms |
1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione H-88 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


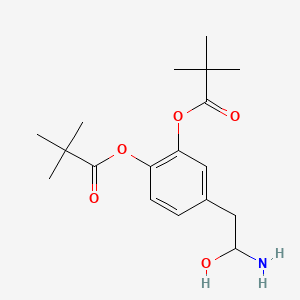
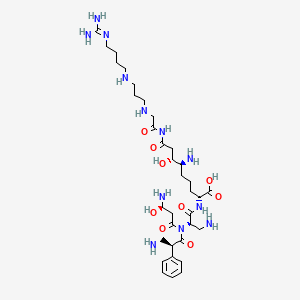
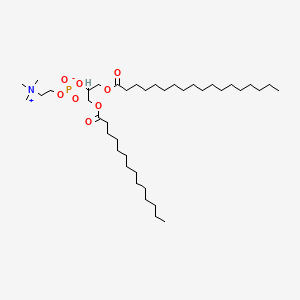
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
